(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride
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Overview
Description
®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride typically involves the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve batch or flow (microwave) reactors. These methods can be optimized for efficiency and yield by using heterogeneous catalysis with metal ions supported on commercial polymeric resins .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride
- tert-Butyl (S)-3-methylpiperazine-1-carboxylate
Uniqueness
®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the development of new pharmaceuticals and chemical products .
Biological Activity
(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl substitution on the piperazine ring. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may act as a ligand for various receptors or enzymes, modulating their activity and leading to diverse biological effects. The precise molecular pathways affected depend on the context of use, which can range from neurological applications to enzyme inhibition.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes, which is crucial for its therapeutic potential. For example, it has been tested for its binding affinity to various biological targets, demonstrating significant enzyme modulation capabilities. The presence of the tert-butyl and methyl groups enhances its binding properties compared to other piperazine derivatives.
Antibacterial Activity
Research into the antibacterial properties of (R)-tert-Butyl 3-methylpiperazine-1-carboxylate has revealed variable activity against different bacterial strains. In a study examining enantiomers of related compounds, no significant differences in antibacterial activity were observed between R and S forms against 14 types of bacteria; however, some variations in potency were noted depending on the specific bacterial strain tested .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has not been extensively characterized in published literature. However, similar compounds in this class have shown moderate exposure levels and slow elimination rates in animal models, suggesting potential for sustained therapeutic effects .
Comparative Studies
A comparative analysis of this compound with other piperazine derivatives highlights its unique properties:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
tert-Butyl(R)-3-benzylpiperazine-1-carboxylate hydrochloride | Benzyl group attached | Enhanced binding capabilities |
tert-Butyl(R)-3-phenylpiperazine-1-carboxylate hydrochloride | Phenyl group instead of benzyl | Different pharmacokinetic properties |
tert-Butyl(R)-3-methylpiperazine-1-carboxylate hydrochloride | Methyl group substitution | Lower hydrophobicity than benzyl derivatives |
This table illustrates how structural modifications influence the biological activity and binding affinities of these compounds.
Recent Advances
Recent research has focused on synthesizing novel derivatives based on (R)-tert-Butyl 3-methylpiperazine-1-carboxylate for enhanced therapeutic efficacy. For instance, modifications aimed at increasing solubility and reducing toxicity have shown promise in preclinical studies involving various disease models .
In one study, a series of quinolone derivatives synthesized from piperazine precursors exhibited varying degrees of antibacterial activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
Properties
Molecular Formula |
C10H21ClN2O2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 |
InChI Key |
SYNMIMWDYFYCCC-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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